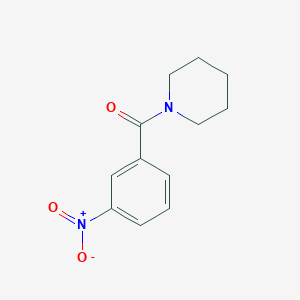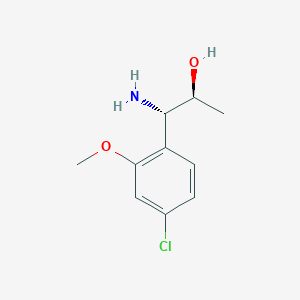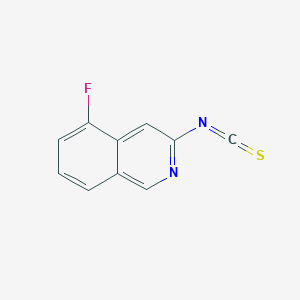
(S)-6-Bromo-8-methoxychroman-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-Bromo-8-methoxychroman-4-amine is a chemical compound that belongs to the class of chroman derivatives Chromans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Bromo-8-methoxychroman-4-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the bromination of 8-methoxychroman followed by amination at the 4-position. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or primary amines under controlled temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6-Bromo-8-methoxychroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted chroman derivatives, which can be further utilized in medicinal chemistry and other applications.
Applications De Recherche Scientifique
(S)-6-Bromo-8-methoxychroman-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-6-Bromo-8-methoxychroman-4-amine involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-8-methoxychroman-4-amine: Lacks the stereochemistry at the 4-position.
8-Methoxychroman-4-amine: Lacks the bromine atom at the 6-position.
6-Bromo-4-aminocoumarin: Contains a coumarin core instead of a chroman core.
Uniqueness
(S)-6-Bromo-8-methoxychroman-4-amine is unique due to its specific stereochemistry and substitution pattern, which confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H12BrNO2 |
|---|---|
Poids moléculaire |
258.11 g/mol |
Nom IUPAC |
(4S)-6-bromo-8-methoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12BrNO2/c1-13-9-5-6(11)4-7-8(12)2-3-14-10(7)9/h4-5,8H,2-3,12H2,1H3/t8-/m0/s1 |
Clé InChI |
GZHFFPDJAULALC-QMMMGPOBSA-N |
SMILES isomérique |
COC1=CC(=CC2=C1OCC[C@@H]2N)Br |
SMILES canonique |
COC1=CC(=CC2=C1OCCC2N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13054125.png)
![Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13054137.png)
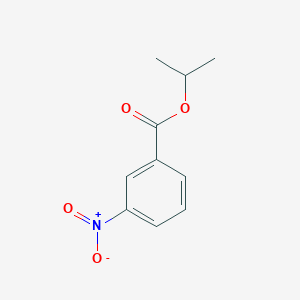
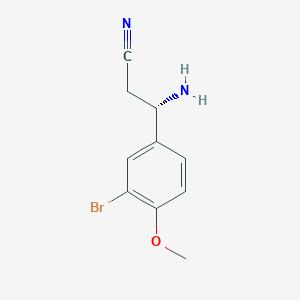

![8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13054167.png)
![2-Isopropylbenzo[D]thiazol-5-OL](/img/structure/B13054171.png)
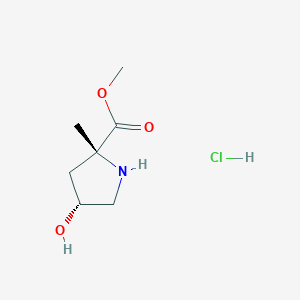

![1'H-1,5'-Bipyrrolo[2,3-C]pyridine](/img/structure/B13054177.png)
